2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine
CAS No.: 84725-45-1
Cat. No.: VC2788805
Molecular Formula: C14H23N3
Molecular Weight: 233.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 84725-45-1 |
---|---|
Molecular Formula | C14H23N3 |
Molecular Weight | 233.35 g/mol |
IUPAC Name | 2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine |
Standard InChI | InChI=1S/C14H23N3/c1-14(2,15)12-16-8-10-17(11-9-16)13-6-4-3-5-7-13/h3-7H,8-12,15H2,1-2H3 |
Standard InChI Key | VHBCSGDLYUIWQW-UHFFFAOYSA-N |
SMILES | CC(C)(CN1CCN(CC1)C2=CC=CC=C2)N |
Canonical SMILES | CC(C)(CN1CCN(CC1)C2=CC=CC=C2)N |
Introduction
Chemical Structure and Properties
Molecular Structure and Classification
2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine features a phenylpiperazine core with a methylated propan-2-amine side chain. The compound contains three nitrogen atoms - two within the piperazine ring and one in the amine group. The presence of a phenyl group attached to one of the piperazine nitrogens contributes to its distinctive structural characteristics. This compound can be classified as an aminopiperazine derivative, sharing structural similarities with compounds such as 1-(4-phenylpiperazin-1-yl)propan-2-amine, which has been more extensively documented .
Physical and Chemical Properties
Based on analysis of structurally related compounds, 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine likely possesses the following properties:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Molecular Formula | C₁₄H₂₃N₃ | Structural analysis |
Molecular Weight | ~233.36 g/mol | Calculated from formula |
Appearance | Likely a colorless to pale yellow solid | Common for similar compounds |
Solubility | Likely soluble in organic solvents such as DMSO, methanol, and chloroform | Based on similar piperazine derivatives |
LogP | ~3.0-3.5 | Estimated based on similar structures |
pKa | ~8.5-9.5 (piperazine N), ~10-11 (amine) | Typical for piperazine derivatives |
The presence of both the piperazine moiety and the primary amine group makes this compound likely to exhibit basic properties, and it may form stable salts with various acids. The phenyl ring provides a degree of lipophilicity, while the amine group contributes to its water solubility through hydrogen bonding.
Synthesis Strategies
Related Synthetic Methods
Insights can be drawn from synthetic approaches used for structurally related compounds. For instance, the synthesis of piperazine derivatives described in search result involves the coupling of carboxylic acid intermediates with various piperazines:
"The carboxylic acid derivatives 7d,f were reacted with various piperazines (32a-j) to evaluate the effect of this substitution on the eastern region of the molecules, as shown in Scheme 5. This rigid linker restricts the flexibility of the side chain and reduces the entropic penalty of binding of the compounds to their target."
A similar approach could potentially be adapted for the synthesis of 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine, using appropriate starting materials and reaction conditions.
Structural Relationships and Comparisons
Comparison with Similar Compounds
The table below compares 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine with structurally related compounds identified in the literature:
Structure-Activity Relationships
The phenylpiperazine motif present in the target compound is a common structural feature in many pharmacologically active compounds. The piperazine ring provides a rigid scaffold that can present substituents in specific spatial orientations, potentially affecting receptor binding properties.
In related compounds, modifications to the phenyl ring or the substitution pattern on the piperazine nitrogen atoms have been shown to significantly influence biological activity. For example, search result notes that:
"Replacement of the phenyl group with an o-tolyl (35), 2,5-dimethyl phenyl (36), or 3,4-dichloro phenyl (37) enhanced antichlamydial activity. The inclusion of a methyl spacer between the piperazine and th[e group]"
This suggests that the specific substitution pattern on the phenyl ring and the nature of the linking groups between structural components can significantly impact the biological activity of phenylpiperazine derivatives.
Supplier | Product Number | Product Name | Packaging | Price |
---|---|---|---|---|
American Custom Chemicals Corporation | CHM0380269 | 1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-2-AMINE | 5MG | $505.84 |
AK Scientific | 9035CY | 1-(4-Phenylpiperazin-1-YL)propan-2-amine | 1g | $812 |
AK Scientific | 9035CY | 1-(4-Phenylpiperazin-1-YL)propan-2-amine | 5g | $2165 |
AK Scientific | 9035CY | 1-(4-Phenylpiperazin-1-YL)propan-2-amine | 10g | $3164 |
This commercial availability of related compounds suggests potential research interest in this chemical class .
Research and Development Considerations
Synthetic Challenges and Optimizations
The synthesis of 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine may present several challenges:
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Regioselectivity in alkylation reactions, particularly when introducing the methyl-substituted propan-2-amine moiety
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Potential side reactions due to the presence of multiple nucleophilic nitrogen centers
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Purification challenges from structurally similar byproducts
Strategies to address these challenges might include:
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Employing protecting group chemistry to control regioselectivity
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Optimizing reaction conditions (temperature, solvent, catalyst) to favor desired product formation
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Utilizing advanced purification techniques such as preparative HPLC
Analytical Characterization Methods
For proper identification and quality control of 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine, several analytical techniques would be valuable:
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Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy
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High-Resolution Mass Spectrometry (HRMS)
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Infrared (IR) spectroscopy
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Elemental analysis
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X-ray crystallography (if crystalline form is available)
These techniques would provide comprehensive structural confirmation and purity assessment of the synthesized compound.
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